Avitriptan

Übersicht

Beschreibung

Avitriptan ist eine Verbindung aus der Triptan-Familie, die vor allem für ihre Anwendung bei der Behandlung von Migräne bekannt ist. Es wirkt als Agonist für die Serotonin-5-HT1B- und 5-HT1D-Rezeptoren. Trotz seines Potenzials wurde this compound nie vermarktet .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-Kerns, der ein gemeinsames Merkmal vieler Triptan-Derivate ist. Der Syntheseweg umfasst typischerweise die Fischer-Indol-Synthese unter Verwendung von Säurekatalyse. Der Prozess beinhaltet den Schutz der Methylaminosulfonyl-Einheit und eine sorgfältige Kontrolle der Reaktionsbedingungen, um Verunreinigungen zu minimieren . Industrielle Produktionsmethoden würden wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle.

Vorbereitungsmethoden

The synthesis of Avitriptan involves multiple steps, starting with the preparation of the indole core, which is a common feature in many triptan derivatives. The synthetic route typically involves Fischer indole synthesis using acid catalysis. The process includes the protection of the methylaminosulphonyl moiety and careful control of reaction conditions to minimize impurities . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Avitriptan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat erleichtert werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Avitriptan, also known as BMS-180048, has been extensively studied for its pharmacokinetics and pharmacodynamics. It exhibits linear pharmacokinetics with a terminal half-life of approximately 8 hours, making it effective for migraine relief due to its prolonged duration of action . The compound functions by activating serotonin receptors, leading to vasoconstriction in cranial blood vessels, which alleviates migraine symptoms .

Clinical Applications in Migraine Treatment

The primary application of this compound has been in the treatment of migraines. Clinical trials have demonstrated its efficacy in reducing headache intensity during acute migraine attacks. In a randomized controlled trial involving patients with migraines, this compound was shown to be effective in achieving pain freedom within two hours post-administration .

Key Clinical Findings:

- Efficacy : this compound has demonstrated superior efficacy compared to placebo in several studies, with significant reductions in headache severity reported .

- Safety Profile : The compound has been found to have a favorable safety profile, with adverse effects being minimal and manageable .

Potential Off-Label Applications

Recent studies have suggested that this compound may have potential applications beyond migraine treatment. Notably, it has been identified as a weak ligand and agonist of the aryl hydrocarbon receptor (AhR), which plays a role in various biological processes including inflammation and immune response . This discovery opens avenues for repurposing this compound as an anti-inflammatory agent.

Potential Applications:

- Inflammatory Bowel Disease (IBD) : The activation of AhR by this compound suggests its possible use in treating intestinal inflammatory conditions such as IBD. The low toxicity profile and existing clinical data from migraine studies could facilitate its transition into this new therapeutic area .

Comparative Analysis with Other Triptans

To understand this compound's position within the triptan class of drugs, a comparative analysis with other commonly used triptans (e.g., Sumatriptan, Rizatriptan) is essential. The following table summarizes key pharmacological parameters:

| Triptan | Efficacy | Half-Life | Common Side Effects | Unique Properties |

|---|---|---|---|---|

| This compound | High | ~8 hours | Dizziness, nausea | Weak AhR agonist |

| Sumatriptan | Very High | ~2 hours | Chest tightness | Fast onset of action |

| Rizatriptan | High | ~2-3 hours | Fatigue | Longer duration compared to Sumatriptan |

Case Studies and Research Findings

Several case studies have documented the clinical effectiveness of this compound. For instance, one study involved patients experiencing migraines who were administered varying doses of this compound. Results indicated a significant decrease in headache intensity and frequency over time .

Notable Case Study:

Wirkmechanismus

Avitriptan exerts its effects by acting as an agonist for the serotonin 5-HT1B and 5-HT1D receptors. This action leads to the inhibition of adenylate cyclase, resulting in vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release. These combined effects help alleviate migraine symptoms .

Vergleich Mit ähnlichen Verbindungen

Avitriptan ist anderen Triptanen wie Sumatriptan, Rizatriptan und Donitriptan ähnlich. Es hat einzigartige Eigenschaften, wie seine Fähigkeit, als Ligand für den Arylhydrocarbonrezeptor zu wirken, was bei anderen Triptanen nicht üblich ist . Diese einzigartige Eigenschaft kann zusätzliche therapeutische Anwendungen jenseits der Migränebehandlung bieten.

Ähnliche Verbindungen

- Sumatriptan

- Rizatriptan

- Donitriptan

- Naratriptan

- Eletriptan

Biologische Aktivität

Avitriptan, a compound belonging to the triptan class of drugs, was primarily developed for the treatment of migraines. Recent studies have revealed its biological activity beyond migraine relief, particularly its interaction with the aryl hydrocarbon receptor (AhR). This article provides an in-depth analysis of this compound's biological activity, including its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound is recognized as a weak ligand and agonist of the AhR, which plays a crucial role in various physiological processes, including xenobiotic metabolism and immune response. Research indicates that this compound activates AhR signaling pathways, leading to the induction of cytochrome P450 1A1 (CYP1A1), an enzyme involved in drug metabolism and detoxification. The activation mechanism involves:

- Competitive Binding : this compound binds to AhR, albeit with low affinity compared to other triptans.

- Nuclear Translocation : Upon activation, AhR translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes such as CYP1A1.

- Cell-Type Specificity : The induction of CYP1A1 mRNA by this compound has been observed in human colon carcinoma cells but not in primary human hepatocytes, indicating a selective action depending on cell type .

Efficacy in Migraine Treatment

Clinical trials have demonstrated that this compound effectively alleviates migraine symptoms. In comparative studies among various triptans, this compound's performance was evaluated alongside other agents like eletriptan and sumatriptan. Key findings include:

- Pain-Free Response : this compound showed significant efficacy in achieving pain relief within two hours post-administration.

- Sustained Pain Relief : Although not the most potent among triptans, it provided a notable sustained response over 24 hours .

Comparative Analysis with Other Triptans

The following table summarizes the comparative efficacy of this compound against other commonly used triptans based on clinical trial data:

| Triptan | Pain-Free Response (2 hours) | Sustained Pain Relief (24 hours) |

|---|---|---|

| Eletriptan | Highest | Highest |

| Rizatriptan | Second Highest | Second Highest |

| Sumatriptan | Moderate | Moderate |

| This compound | Significant | Moderate |

Case Studies and Clinical Trials

Several clinical trials have investigated this compound's pharmacological profile and safety:

- Phase I and II Trials : These trials established the safety profile of this compound, confirming its tolerability in migraine patients.

- Off-Label Use Potential : There is emerging interest in repurposing this compound for treating inflammatory bowel diseases (IBD) due to its action on AhR. Its low systemic toxicity and targeted action suggest potential benefits in local intestinal therapies .

Future Directions

The findings regarding this compound's biological activity open avenues for further research:

- Anti-Inflammatory Applications : Given its role as an AhR agonist, future studies should explore this compound’s efficacy in treating conditions like IBD.

- Mechanistic Studies : More detailed investigations into how this compound modulates AhR activity could enhance understanding of its broader pharmacological effects.

Eigenschaften

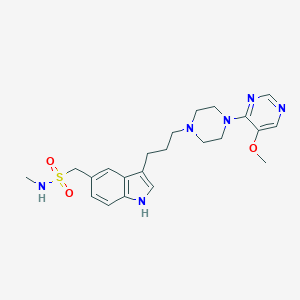

IUPAC Name |

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVGHXUPBWIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164718 | |

| Record name | Avitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151140-96-4 | |

| Record name | Avitriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151140-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avitriptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avitriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.